REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=1.[H][H]>[Pd]>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:7]=[C:8]([NH2:13])[C:9]([NH2:10])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
97 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered through celite pad
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography with gradient of MeOH (0-10%) in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1C=C(C(=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |